5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide belongs to the 5H-thiazolo[3,2-a]pyrimidin-5-one class, a scaffold of significant pharmacological interest due to its antibacterial and antitubercular properties . This compound features a sulfamoylphenyl group at the N-position of the thiazolopyrimidine core, which enhances its bioactivity by improving solubility and target interaction. The synthesis involves cyclization of S-alkylated derivatives in concentrated H2SO4, with temperature-dependent regioselectivity favoring the formation of 5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonic acid derivatives .
Properties
IUPAC Name |
5-oxo-N-(4-sulfamoylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S2/c14-23(20,21)9-3-1-8(2-4-9)16-11(18)10-7-15-13-17(12(10)19)5-6-22-13/h1-7H,(H,16,18)(H2,14,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEPBLIOLZCOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF (dimethylformamide) without catalysts can yield the desired thiazolo[3,2-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiazolo[3,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the SARS-CoV-2 main protease, it binds to the active site of the enzyme, preventing the protease from processing viral polyproteins necessary for viral replication . This inhibition disrupts the viral life cycle and reduces the spread of the virus.
Comparison with Similar Compounds
Table 1: Antimicrobial Activity of Selected Thiazolo[3,2-a]pyrimidine Derivatives
Key Findings :
- Nitro-substituted derivatives exhibit the highest potency against M. tuberculosis (MIC = 6.25 μg/mL) and S. aureus (MIC = 3.12 μg/mL), attributed to electron-withdrawing effects enhancing target binding .
- Sulfamoylphenyl derivatives balance potency and solubility, with MICs comparable to ciprofloxacin (reference antibacterial) and rifampicin (reference antitubercular) .
- Amino-substituted analogues show moderate activity, suggesting that electron-donating groups may reduce efficacy against bacterial targets .
Biological Activity
The compound 5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings and data on the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
1. Synthesis and Structural Characteristics
The synthesis of thiazolo-pyrimidine derivatives often involves multi-step chemical processes, utilizing various reagents and conditions to achieve the desired molecular structures. For instance, recent studies have reported the synthesis of several thiazolo-pyrimidine derivatives that exhibit significant biological activities, including anti-inflammatory and antiproliferative effects .
2.1 Anti-inflammatory Activity
Research indicates that compounds similar to This compound demonstrate potent anti-inflammatory effects. In vitro studies have shown that certain derivatives can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammatory responses. For example, some derivatives exhibited IC50 values comparable to the standard anti-inflammatory drug celecoxib, indicating their potential as effective anti-inflammatory agents .
Table 1: COX-2 Inhibition Activity of Thiazolo-Pyrimidine Derivatives
| Compound | IC50 (μmol) | Comparison with Celecoxib (IC50) |
|---|---|---|
| Compound A | 0.04 ± 0.09 | Similar |
| Compound B | 0.04 ± 0.02 | Similar |
2.2 Anticancer Activity
The anticancer properties of thiazolo-pyrimidine derivatives have been evaluated against various cancer cell lines. One study reported that a related compound showed significant antiproliferative activity against MGC803 cells with an IC50 value of 1.03 μM, while maintaining selectivity for cancer cells over normal cells . Additionally, these compounds were found to induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound X | MGC803 | 1.03 | Induces apoptosis |
| Compound Y | GES-1 | 38.95 | Selective toxicity |
3. Structure-Activity Relationships (SAR)
The SAR studies of thiazolo-pyrimidine derivatives indicate that specific substitutions on the pyrimidine ring significantly influence their biological activities. For instance, electron-releasing groups enhance anti-inflammatory activity by facilitating interactions with COX enzymes . Similarly, modifications at the thiazole position can affect the compound's ability to induce apoptosis in cancer cells.
4.1 In Vivo Studies
In vivo evaluations using carrageenan-induced paw edema models demonstrated that certain thiazolo-pyrimidine derivatives significantly reduced inflammation compared to controls. These findings support the potential use of these compounds in treating inflammatory diseases .
4.2 Clinical Relevance
Given their promising biological profiles, further clinical studies are warranted to explore the therapeutic potential of This compound in human subjects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Answer : The compound can be synthesized via a multi-step approach involving:
Cyclocondensation : Reacting a thiazolo-pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid and a substituted benzaldehyde derivative (e.g., 4-sulfamoylbenzaldehyde) under reflux in acetic acid/acetic anhydride (1:1) for 8–10 hours .
Recrystallization : Purify the crude product using ethyl acetate or ethanol/ethyl acetate mixtures (3:2) to obtain single crystals suitable for X-ray diffraction .
- Key Parameters : Sodium acetate as a catalyst, reflux temperature (~120°C), and slow evaporation for crystallization. Yield optimization (typically 70–78%) depends on stoichiometry and solvent choice .
Q. How can the purity and structural integrity of this compound be validated?
- Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., sulfamoylphenyl group at N1) via ¹H and ¹³C chemical shifts. Aromatic protons typically appear at δ 7.2–8.0 ppm, while carbonyl groups resonate near δ 165–175 ppm .
- X-ray Crystallography : Determine molecular conformation (e.g., puckering of the thiazolo-pyrimidine core) and hydrogen-bonding patterns (C—H···O interactions) .
- Elemental Analysis : Verify elemental composition (C, H, N, S) to confirm stoichiometry .
Advanced Research Questions
Q. What structural features influence the compound’s conformational flexibility and intermolecular interactions?
- Answer :
- Core Puckering : The thiazolo-pyrimidine ring adopts a flattened boat conformation, with deviations of ~0.22 Å from planarity at the chiral C5 position .
- Substituent Effects : The sulfamoylphenyl group introduces steric bulk and hydrogen-bonding capacity. Dihedral angles between the thiazolo-pyrimidine core and the benzene ring (e.g., 80.94° in analogous compounds) suggest limited conjugation, favoring non-planar stacking in crystals .
- Crystal Packing : Bifurcated C—H···O hydrogen bonds between sulfonamide oxygen and adjacent aromatic protons stabilize chain-like structures along the crystallographic c-axis .
Q. How might the sulfamoylphenyl substituent modulate biological activity in pharmacological assays?
- Answer :
- Pharmacophore Potential : The sulfonamide group (-SO₂NH₂) enhances hydrogen-bonding with target enzymes (e.g., carbonic anhydrase or kinases) .
- Lipophilicity : The phenyl ring increases logP values, potentially improving membrane permeability. Compare with methyl or methoxy derivatives (e.g., ethyl 7-methyl-3-oxo-5-phenyl analogues) to assess structure-activity relationships (SAR) .
- Synthetic Modifications : Replace the sulfamoyl group with methylthio or carboxamide moieties (as in ) to evaluate activity shifts in cytotoxicity or antimicrobial assays.
Q. What experimental strategies resolve contradictions in reaction yields or spectroscopic data across similar derivatives?
- Answer :
- Yield Optimization : For low-yield reactions (e.g., <50%), adjust stoichiometry (e.g., excess aldehyde) or replace acetic anhydride with DMF as a polar aprotic solvent .
- Data Reconciliation : Cross-validate NMR assignments with computational methods (e.g., DFT calculations for predicted chemical shifts) .
- Crystallographic Validation : Compare X-ray structures of analogues (e.g., vs. ) to identify systematic deviations in bond lengths or angles caused by substituent effects .
Methodological Considerations
Q. What in silico tools are recommended for predicting the compound’s physicochemical properties?
- Answer :
- LogP and pKa Prediction : Use ACD/Labs Percepta or ChemAxon to estimate partition coefficients and ionization states, critical for pharmacokinetic modeling .
- Docking Studies : Employ AutoDock Vina to screen against targets like EGFR or COX-2, leveraging the sulfonamide’s affinity for zinc-containing active sites .
- Crystal Structure Prediction (CSP) : Tools like Mercury (CCDC) can simulate packing motifs based on analogous compounds (e.g., ) .
Q. How can researchers design SAR studies for this compound?
- Answer :
- Core Modifications : Synthesize derivatives with variations at the 5-oxo or 6-carboxamide positions (e.g., replace oxo with thioxo or carboxamide with ester groups) .
- Substituent Libraries : Test halogenated (Cl, F), alkyl (methyl, ethyl), or heteroaromatic (pyrazinyl) groups at the phenyl ring (see ) .
- Biological Assays : Prioritize enzyme inhibition (e.g., acetylcholinesterase) and cell viability assays (e.g., MTT on cancer lines) to correlate structural changes with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
